1-(2,4-Difluorophenyl)prop-2-EN-1-amine
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Overview
Description
1-(2,4-Difluorophenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C9H9F2N. It is a derivative of phenylpropene, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Difluorophenyl)prop-2-EN-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 2,4-difluorobenzaldehyde with nitromethane to form 2,4-difluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride (NaBH4) to form amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenylpropene derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)prop-2-EN-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)prop-2-EN-1-amine
- 1-(2,6-Difluorophenyl)prop-2-EN-1-amine
- 1-(3,4-Difluorophenyl)prop-2-EN-1-amine
Uniqueness
1-(2,4-Difluorophenyl)prop-2-EN-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to other difluorophenylpropene derivatives .
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9H,1,12H2 |
InChI Key |
GANXWGFGHJXBHO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
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